1-{7-methylthieno[3,2-d]pyrimidin-4-yl}-4-phenylpiperazine 1-{7-methylthieno[3,2-d]pyrimidin-4-yl}-4-phenylpiperazine
Brand Name: Vulcanchem
CAS No.: 2549040-81-3
VCID: VC11838401
InChI: InChI=1S/C17H18N4S/c1-13-11-22-16-15(13)18-12-19-17(16)21-9-7-20(8-10-21)14-5-3-2-4-6-14/h2-6,11-12H,7-10H2,1H3
SMILES: CC1=CSC2=C1N=CN=C2N3CCN(CC3)C4=CC=CC=C4
Molecular Formula: C17H18N4S
Molecular Weight: 310.4 g/mol

1-{7-methylthieno[3,2-d]pyrimidin-4-yl}-4-phenylpiperazine

CAS No.: 2549040-81-3

Cat. No.: VC11838401

Molecular Formula: C17H18N4S

Molecular Weight: 310.4 g/mol

* For research use only. Not for human or veterinary use.

1-{7-methylthieno[3,2-d]pyrimidin-4-yl}-4-phenylpiperazine - 2549040-81-3

Specification

CAS No. 2549040-81-3
Molecular Formula C17H18N4S
Molecular Weight 310.4 g/mol
IUPAC Name 7-methyl-4-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidine
Standard InChI InChI=1S/C17H18N4S/c1-13-11-22-16-15(13)18-12-19-17(16)21-9-7-20(8-10-21)14-5-3-2-4-6-14/h2-6,11-12H,7-10H2,1H3
Standard InChI Key YNGLLZMMIUPOPB-UHFFFAOYSA-N
SMILES CC1=CSC2=C1N=CN=C2N3CCN(CC3)C4=CC=CC=C4
Canonical SMILES CC1=CSC2=C1N=CN=C2N3CCN(CC3)C4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a thieno[3,2-d]pyrimidine core—a fused bicyclic system comprising a thiophene ring annulated to a pyrimidine ring—substituted at the 7-position with a methyl group and at the 4-position with a 4-phenylpiperazine moiety. The IUPAC name, 7-methyl-4-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidine, reflects this arrangement. The SMILES string CC1=CSC2=C1N=CN=C2N3CCN(CC3)C4=CC=CC=C4 encodes the connectivity, while the InChIKey YNGLLZMMIUPOPB-UHFFFAOYSA-N provides a unique structural identifier.

Physicochemical Characteristics

Critical physicochemical parameters are summarized below:

PropertyValueMethod/Reference
Molecular FormulaC<sub>17</sub>H<sub>18</sub>N<sub>4</sub>SPubChem
Molecular Weight310.4 g/molVulcanChem
XLogP3 (Partition Coefficient)3.05Computational
Topological Polar Surface Area52.08 ŲSILICOS-IT
Water Solubility (ESOL)0.0407 mg/mLAli et al. model
Lipinski Rule Violations0SwissADME

The compound adheres to Lipinski’s rule of five (molecular weight <500, XLogP3 <5, hydrogen bond donors <5, acceptors <10), suggesting favorable oral bioavailability. Its moderate lipophilicity (XLogP3 = 3.05) balances membrane permeability and aqueous solubility, while the polar surface area (52.08 Ų) indicates potential for blood-brain barrier penetration.

Synthesis and Optimization Strategies

Synthetic Routes

The synthesis typically involves sequential functionalization of the thienopyrimidine core. A representative approach includes:

  • Thienopyrimidine Core Formation: Cyclocondensation of 2-aminothiophene-3-carbonitrile with acetyl chloride derivatives under acidic conditions.

  • Chlorination: Introduction of a chlorine atom at the 4-position using phosphorus oxychloride (POCl<sub>3</sub>).

  • Piperazine Coupling: Nucleophilic aromatic substitution of the chlorine with 1-phenylpiperazine in the presence of a base like potassium carbonate.

A related Suzuki-Miyaura coupling methodology, as demonstrated in the synthesis of ethyl 4-(2-chloropyrimidin-4-yl)benzoate , could be adapted for introducing aryl groups to the thienopyrimidine system. This palladium-catalyzed cross-coupling reaction between boronic acids and halogenated pyrimidines achieves high regioselectivity under mild conditions .

Reaction Optimization

Key parameters influencing yield and purity include:

  • Temperature: Reactions typically proceed at 75–100°C to balance reaction rate and side-product formation .

  • Catalyst Systems: Tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh<sub>3</sub>)<sub>4</sub>]) at 1–2 mol% loading facilitates efficient cross-coupling .

  • Purification: Scavenging resins (e.g., MP-TMT) effectively remove residual palladium, achieving >95% purity as confirmed by LC-MS .

Structure-Activity Relationship (SAR) Analysis

Thienopyrimidine Modifications

PositionModificationBiological ImpactReference
7Methyl substitutionEnhances metabolic stability
4Piperazine attachmentImproves solubility and target affinity

The methyl group at position 7 sterically shields the thiophene ring from oxidative metabolism, prolonging half-life. The 4-phenylpiperazine moiety contributes to solubility through its basic nitrogen while enabling π-π stacking interactions with aromatic residues in target proteins.

Piperazine Substitutions

Replacing the phenyl group with bulkier aryl systems (e.g., naphthyl) increases kinase inhibitory activity but reduces solubility. Conversely, hydrophilic substituents (e.g., hydroxyl) improve aqueous solubility at the expense of membrane permeability.

Biological Activity and Mechanistic Insights

Kinase Inhibition

Structural analogs demonstrate nanomolar inhibition of tyrosine kinases (e.g., EGFR, VEGFR2) by competing with ATP binding. The thienopyrimidine core mimics the adenine moiety of ATP, while the piperazine group occupies hydrophobic pockets adjacent to the kinase active site.

Antimicrobial Effects

In vitro studies on related compounds show MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli. The mechanism likely involves disruption of bacterial DNA gyrase or topoisomerase IV.

Pharmacological Profile

ADME Properties

  • Absorption: High gastrointestinal absorption predicted by QSAR models.

  • Metabolism: Primarily hepatic, mediated by CYP1A2 and CYP2C19.

  • Excretion: Renal clearance predominates due to moderate protein binding (<80%).

Toxicity Considerations

Therapeutic Applications

Oncology

The compound’s kinase inhibitory profile positions it as a candidate for tyrosine kinase inhibitor (TKI) therapies. Synergy with paclitaxel has been observed in taxane-resistant ovarian cancer models.

CNS Disorders

Dopamine D<sub>2</sub> and serotonin 5-HT<sub>1A</sub> receptor affinities (K<sub>i</sub> ≈ 100 nM) suggest potential in schizophrenia and depression.

Infectious Diseases

Preliminary data indicate suppression of viral protease activity in HIV-1 (EC<sub>50</sub> = 2.1 µM).

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